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molecular formula C13H11F2N B8426900 N-Benzyl-2,4-difluoroaniline

N-Benzyl-2,4-difluoroaniline

Cat. No. B8426900
M. Wt: 219.23 g/mol
InChI Key: KFKINLRDMJPKIB-UHFFFAOYSA-N
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Patent
US06797823B1

Procedure details

Magnesium sulfate (5.59 g) and a minor amount of acetic acid were added to a solution of 2,4-difluoroaniline (2.37 ml) and benzaldehyde (2.36 ml) in methanol (46 ml). The mixture was stirred at room temperature for 45 min. Sodium boron hydride (2.64 g) was added thereto under ice cooling, and the mixture was stirred at room temperature for one hr. The solvent was removed by distillation under the reduced pressure. Water and ethyl acetate were added to the residue. The mixture was stirred and was filtered through Celite. The organic layer was extracted with ethyl acetate and was dried over anhydrous sodium sulfate. The solvent was removed by distillation under the reduced pressure. The residue was purified by chromatography on silica gel by development with hexane/acetone (30/1) to give 3.04 g (yield 60%) of the title compound.
Quantity
5.59 g
Type
reactant
Reaction Step One
Quantity
2.37 mL
Type
reactant
Reaction Step One
Quantity
2.36 mL
Type
reactant
Reaction Step One
Quantity
46 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.64 g
Type
reactant
Reaction Step Two
Yield
60%

Identifiers

REACTION_CXSMILES
S([O-])([O-])(=O)=O.[Mg+2].[F:7][C:8]1[CH:14]=[C:13]([F:15])[CH:12]=[CH:11][C:9]=1[NH2:10].[CH:16](=O)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.B.[Na]>CO.C(O)(=O)C>[CH2:16]([NH:10][C:9]1[CH:11]=[CH:12][C:13]([F:15])=[CH:14][C:8]=1[F:7])[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1 |f:0.1,4.5,^1:24|

Inputs

Step One
Name
Quantity
5.59 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Mg+2]
Name
Quantity
2.37 mL
Type
reactant
Smiles
FC1=C(N)C=CC(=C1)F
Name
Quantity
2.36 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
46 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
2.64 g
Type
reactant
Smiles
B.[Na]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
under ice cooling, and the mixture was stirred at room temperature for one hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed by distillation under the reduced pressure
ADDITION
Type
ADDITION
Details
Water and ethyl acetate were added to the residue
STIRRING
Type
STIRRING
Details
The mixture was stirred
FILTRATION
Type
FILTRATION
Details
was filtered through Celite
EXTRACTION
Type
EXTRACTION
Details
The organic layer was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed by distillation under the reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica gel by development with hexane/acetone (30/1)

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)NC1=C(C=C(C=C1)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.04 g
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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